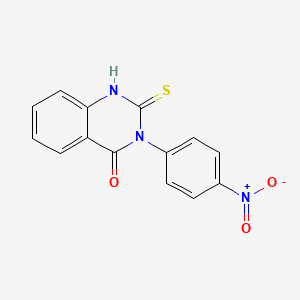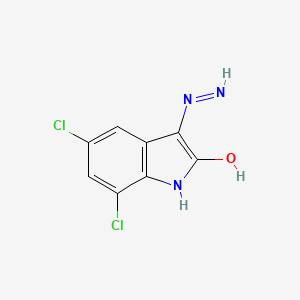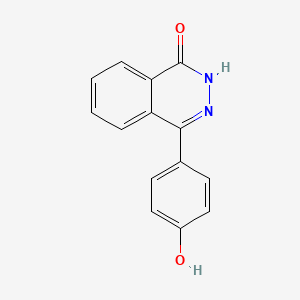
4-(4-hydroxyphenyl)phthalazin-1(2H)-one
Overview
Description
4-(4-hydroxyphenyl)phthalazin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science This compound is known for its unique structural features, which include a phthalazinone core and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one typically involves a two-step reaction process. The first step is the Friedel-Crafts acylation of phenols with phthalic anhydride, followed by cyclization to form the phthalazinone core . This method is efficient and aligns with green chemistry principles, making it an attractive route for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxyphenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The phthalazinone core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the phthalazinone core can produce dihydrophthalazinones.
Scientific Research Applications
4-(4-hydroxyphenyl)phthalazin-1(2H)-one has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, targeting various biological pathways.
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one and its derivatives involves interactions with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of enzymes critical for bacterial cell wall synthesis . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antibacterial effects.
Comparison with Similar Compounds
4-(4-hydroxyphenyl)phthalazin-1(2H)-one can be compared with other phthalazinone derivatives and hydroxyphenyl compounds:
Phthalazinone Derivatives: Compounds like 2-nitrophenylphthalazinone and 4,5-dichlorophthalazinone share similar core structures but differ in their substituents, which can influence their reactivity and applications.
Hydroxyphenyl Compounds:
The uniqueness of this compound lies in its combination of the phthalazinone core and hydroxyphenyl group, providing a versatile platform for further functionalization and application in various scientific fields.
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)16-15-13/h1-8,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLHOKOTRWUGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419991 | |
| Record name | 4-(4-hydroxyphenyl)phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152594-70-2 | |
| Record name | 4-(4-hydroxyphenyl)phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one that make it useful in polymer synthesis?
A1: this compound is a bisphenol monomer that exhibits several valuable characteristics for polymer synthesis:
- High Reactivity: The presence of two phenolic hydroxyl groups makes it highly reactive in nucleophilic substitution reactions, a key mechanism in synthesizing poly(arylene ether)s and poly(phthalazinone ether)s. [, , ]
- High Thermal Stability: Polymers incorporating this compound demonstrate excellent thermal stability, with high glass transition temperatures (Tg) and degradation temperatures (Td). This is attributed to the rigid phthalazinone ring structure within the monomer. [, , ]
- Solubility Enhancement: Incorporating this compound can improve the solubility of certain polymers in common organic solvents. This is particularly useful for processing and applications requiring solution-based techniques. [, ]
Q2: How does the incorporation of this compound impact the thermal properties of polymers?
A2: Studies have shown that incorporating this compound into polymer chains generally leads to an increase in both glass transition temperature (Tg) and thermal decomposition temperature (Td). [, , ] For instance, copolymers synthesized with bisphenol A and increasing amounts of this compound exhibited a corresponding increase in Tg. [] This enhancement in thermal properties can be attributed to the rigid, planar structure of the phthalazinone ring, which restricts chain mobility and enhances chain packing, leading to higher Tg and Td values.
Q3: Can you elaborate on the different polymerization methods employed with this compound?
A3: this compound has been successfully polymerized using several approaches:
- Nucleophilic Substitution Polycondensation: This common method involves reacting this compound with activated aromatic halides, such as bis(4-fluorophenyl)sulfone or 4,4′-difluorobenzophenone, in the presence of a base. [, ] This approach offers versatility in tailoring polymer properties by varying the co-monomers.
- Self-Condensation Polymerization: Researchers have synthesized high molecular weight fluorinated poly(phthalazinone ether)s by self-condensation of a specifically designed fluorinated AB-type monomer derived from this compound. [] This method allows for the creation of polymers with unique structures and properties.
Q4: What are the potential applications of polymers incorporating this compound?
A4: The advantageous properties of polymers containing this compound make them suitable for a range of applications:
- High-Performance Materials: The excellent thermal stability and mechanical properties render them suitable for applications requiring resistance to high temperatures, such as aerospace components and electronics. [, ]
- Membranes: Their good film-forming ability and potential for modifications make them attractive for developing membranes with tailored properties for gas separation or water purification. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


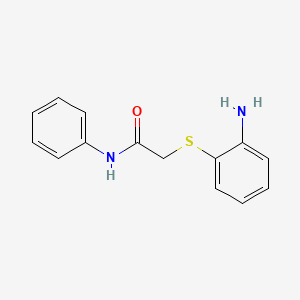
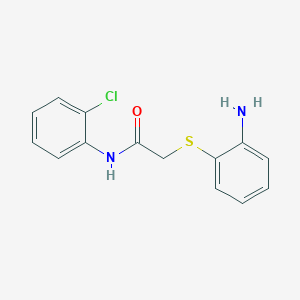
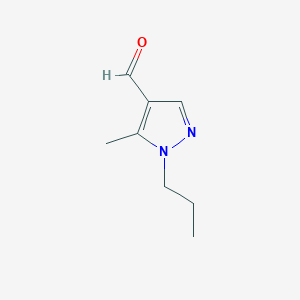

![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)
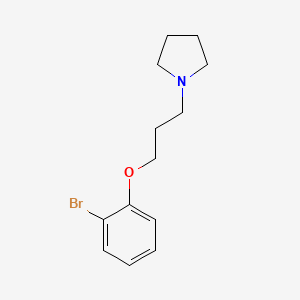
![Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]-](/img/structure/B1299557.png)

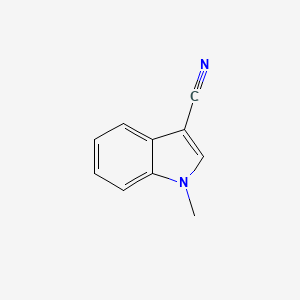
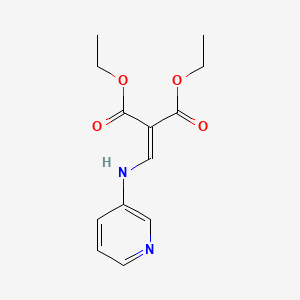

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)
